![molecular formula C19H21N3O3S B8113602 Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8113602.png)
Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate (CAS: 2102410-70-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thienopyridine derivatives. The process includes the introduction of amino and carboxylate groups at specific positions on the thieno[2,3-b]pyridine scaffold.
Antiviral Activity
Recent studies have indicated that compounds similar to Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine exhibit promising antiviral properties. For instance, derivatives of thienopyridine have shown significant activity against various viral targets, including reverse transcriptase inhibitors which are crucial in the treatment of retroviral infections such as HIV. The specific biological activity of Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine is still under investigation but is expected to follow similar patterns based on structural analogs.
Antibacterial Activity
The antibacterial properties of thienopyridine derivatives have been explored extensively. In vitro studies have demonstrated that modifications at the C4 position can significantly influence antibacterial efficacy against both Gram-positive and Gram-negative bacteria.
Compound | Gram-positive Activity (μg/mL) | Gram-negative Activity (μg/mL) |
---|---|---|
4a | 25 | ≥200 |
4b | 12.5 | ≥200 |
7b | 6.25 | 50 |
The table above summarizes the antibacterial activities of various thienopyridine derivatives, indicating that structural modifications can enhance or reduce activity against specific bacterial strains .
Case Studies
-
Case Study on Antiviral Efficacy :
A study published in MDPI evaluated a series of thienopyridine derivatives for their antiviral activity against HIV reverse transcriptase. The results indicated that certain substitutions led to enhanced inhibitory effects compared to standard antiviral agents . -
Case Study on Antibacterial Properties :
Research conducted at Al-Fateh University assessed the antibacterial effects of synthesized thienopyridines using disk diffusion assays. The findings revealed that compounds with electron-withdrawing groups at specific positions exhibited decreased activity against Gram-negative bacteria but maintained efficacy against Gram-positive strains .
Scientific Research Applications
Therapeutic Applications
-
IRAK Modulation :
- The compound has been identified as a modulator of Interleukin-1 Receptor Associated Kinases (IRAK), which are crucial in the signaling pathways of innate immunity. Its application in treating autoimmune and inflammatory diseases has been highlighted in patent literature, suggesting its potential in managing conditions linked to dysregulated immune responses .
- Anticancer Activity :
- Neuroprotective Effects :
IRAK4 Inhibition
A study detailed in patent WO2012007375A1 outlines the use of thieno[3,2-b]pyrimidine derivatives as IRAK4 inhibitors. The findings suggest that these compounds can effectively reduce inflammatory responses in preclinical models, indicating a promising pathway for drug development targeting autoimmune diseases .
Anticancer Screening
In vitro assays conducted on structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. These studies demonstrate the potential for developing new anticancer agents based on the thienopyridine scaffold .
Neuroprotection Studies
Research has indicated that thienopyridine derivatives may protect neuronal cells from apoptosis induced by oxidative stress. This property could be harnessed for developing treatments aimed at neurodegenerative disorders .
Data Table: Summary of Applications
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate?
- Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous thieno[2,3-b]pyridine derivatives are synthesized via condensation of 2-aminothiophene precursors with reagents like 2-chloroacetamide derivatives in DMF under basic conditions (e.g., aqueous KOH). Purification is achieved through column chromatography, with yields ranging from 36% to 97.9% depending on substituents and reaction optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- 1H/13C-NMR : To confirm aromatic proton environments (e.g., signals for amino groups at δ 5.13 ppm and methyl substituents at δ 2.02 ppm) .
- IR Spectroscopy : Identifies functional groups like NH₂ (stretching ~3400 cm⁻¹) and ester carbonyls (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+1]+ peaks matching calculated values) .
Q. How is crystallographic data utilized in confirming the structure?
- Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions. For example, Acta Crystallographica studies confirm thieno[2,3-b]pyridine core geometries with precision (R-factor < 0.05) .
Advanced Research Questions
Q. What challenges arise in optimizing the cyclization steps during synthesis?
- Answer : Cyclization efficiency depends on solvent polarity, temperature, and catalyst selection. For instance, formamide or urea may promote cyclization at 200°C, but competing side reactions (e.g., decomposition of labile substituents like isopropoxy groups) require careful control. Contrasting yields in analogous compounds (47% vs. 97.9%) highlight the impact of substituent electronic effects .
Q. How do computational methods contribute to understanding the compound's electronic properties?
- Answer : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals. For antiplasmodial thieno[2,3-b]pyridines, HOMO-LUMO gaps correlate with bioactivity, guiding synthetic prioritization of electron-withdrawing groups (e.g., trifluoromethyl) to enhance stability and target binding .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Answer : Discrepancies may stem from assay conditions (e.g., parasite strain variability in antiplasmodial studies). Standardized protocols include:
- Dose-response curves : To calculate IC50 values under consistent conditions .
- Control experiments : Testing against reference compounds (e.g., chloroquine for malaria studies) .
- Structural analogs : Comparing activity trends to isolate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl groups) .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Answer : Discrepancies in melting points (e.g., 287.5–293.5°C in some analogs vs. <250°C in others) may arise from polymorphism or impurities. Recommendations:
- DSC/TGA Analysis : Quantify decomposition thresholds .
- Recrystallization : Use multiple solvents (e.g., ethanol, DCM) to isolate pure polymorphs .
Q. Why do solubility profiles vary significantly in polar vs. nonpolar solvents?
- Answer : The ester and amino groups enhance polarity, but bulky substituents (e.g., isopropoxy) reduce solubility in water. Methodological solutions include:
- Co-solvent systems : DMSO-water mixtures for in vitro assays .
- Prodrug derivatization : Replacing methyl ester with more hydrophilic groups (e.g., PEG-linked carboxylates) .
Q. Methodological Tables
Table 1 : Key Synthetic Parameters for Thieno[2,3-b]pyridine Derivatives
Table 2 : Spectroscopic Benchmarks
Technique | Critical Data Points | Application Example |
---|---|---|
1H-NMR | δ 2.02 ppm (N-CH3), δ 5.13 ppm (NH2) | Substituent confirmation |
HRMS | [M+1]+ matching calculated mass | Molecular formula validation |
HPLC | Retention time (e.g., 8.2 min) | Purity assessment |
Properties
IUPAC Name |
methyl 3-amino-4-(2-methyl-4-propan-2-yloxyanilino)thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-10(2)25-12-5-6-13(11(3)9-12)22-14-7-8-21-18-15(14)16(20)17(26-18)19(23)24-4/h5-10H,20H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBDUQPFRPFAIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)NC2=C3C(=C(SC3=NC=C2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.